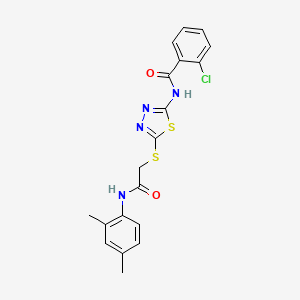
2-chloro-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H17ClN4O2S2 and its molecular weight is 432.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-chloro-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a thiadiazole ring, which is known for its significant biological activities.
Antimicrobial Properties
Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit notable antimicrobial properties. These compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the thiadiazole ring enhances the lipophilicity and bioavailability of these compounds, facilitating their interaction with biological membranes .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Escherichia coli | Significant activity | |
| Candida albicans | Moderate activity |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Thiadiazole derivatives have been linked to cytotoxic effects in various cancer cell lines. For instance, studies have demonstrated that modifications in the thiadiazole scaffold can lead to enhanced activity against cancer cells such as A549 (lung cancer) and Caco-2 (colon cancer) .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cell signaling pathways. The proposed mechanism includes:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in tumor progression.
- Interaction with DNA : The thiadiazole ring can interact with nucleic acids, potentially leading to disruptions in replication and transcription processes.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiadiazole derivatives, several compounds were tested against Salmonella typhi and E. coli. Compounds exhibiting a zone of inhibition between 15–19 mm at a concentration of 500 μg/disk were identified as promising candidates for further development .
Study 2: Anticancer Potential
A recent investigation into the anticancer properties of thiadiazole derivatives revealed that certain modifications led to increased cytotoxicity in A549 cells. The study emphasized the importance of structural variations in enhancing biological activity .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds with thiadiazole structures exhibit significant antimicrobial properties. For example:
- In vitro studies have shown that derivatives similar to 2-chloro-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide demonstrate activity against various bacterial strains and fungi.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines:
- Cell viability assays (e.g., MTT assay) have demonstrated that related compounds can induce apoptosis in cancer cells, suggesting a mechanism of action that targets cellular pathways involved in cancer proliferation.
Case Studies
-
Cytotoxicity Evaluation
- In a study evaluating cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), derivatives containing the thiadiazole ring were found to be more potent than standard chemotherapeutics like cisplatin. The most promising compounds exhibited IC50 values significantly lower than those of traditional treatments .
- Molecular Docking Studies
Data Summary Table
Propiedades
IUPAC Name |
2-chloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-11-7-8-15(12(2)9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZKOUUOEPBUNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













